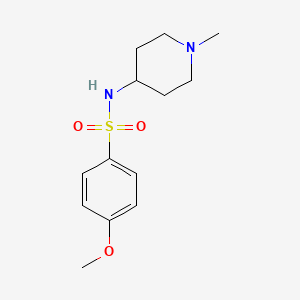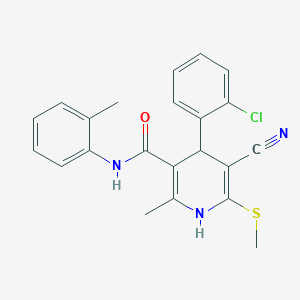
N,N'-1,5-naphthalenediylbis(N-acetylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,5-naphthalenediylbis(N-acetylacetamide), also known as NDAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NDAA is a symmetrical molecule that belongs to the family of bis(acetylacetanato) metal complexes. It has a molecular formula of C24H22N2O4 and a molecular weight of 410.45 g/mol.
Mécanisme D'action
The mechanism of action of N,N'-1,5-naphthalenediylbis(N-acetylacetamide) as an anticancer agent is not fully understood. However, studies have shown that N,N'-1,5-naphthalenediylbis(N-acetylacetamide) inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has been shown to have low toxicity in vitro and in vivo studies. In animal studies, N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has been shown to accumulate in the liver and kidneys but does not cause any significant damage to these organs. N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. N,N'-1,5-naphthalenediylbis(N-acetylacetamide) is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has some limitations for use in lab experiments. It is insoluble in water, which limits its use in aqueous environments. N,N'-1,5-naphthalenediylbis(N-acetylacetamide) is also sensitive to light, which can cause degradation over time.
Orientations Futures
There are several future directions for research on N,N'-1,5-naphthalenediylbis(N-acetylacetamide). One area of research is the synthesis of N,N'-1,5-naphthalenediylbis(N-acetylacetamide) derivatives with improved solubility and stability. Another area of research is the development of N,N'-1,5-naphthalenediylbis(N-acetylacetamide)-based metal catalysts for various reactions. In medicinal chemistry, N,N'-1,5-naphthalenediylbis(N-acetylacetamide) derivatives could be developed as potential anticancer agents with improved efficacy and reduced toxicity. Additionally, the potential applications of N,N'-1,5-naphthalenediylbis(N-acetylacetamide) in the treatment of oxidative stress-related diseases could be further explored.
Méthodes De Synthèse
N,N'-1,5-naphthalenediylbis(N-acetylacetamide) can be synthesized by reacting 1,5-diaminonaphthalene with acetylacetone in the presence of a catalyst. The reaction yields N,N'-1,5-naphthalenediylbis(N-acetylacetamide) as a yellow powder that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has been studied for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. In materials science, N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has been used as a chelating agent in the synthesis of metal catalysts for various reactions. In medicinal chemistry, N,N'-1,5-naphthalenediylbis(N-acetylacetamide) has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-acetyl-N-[5-(diacetylamino)naphthalen-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)19(12(2)22)17-9-5-8-16-15(17)7-6-10-18(16)20(13(3)23)14(4)24/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBYGOQXHYBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C=CC=C2N(C(=O)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)

![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5009406.png)
![3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5009421.png)

![(4-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5009434.png)

![4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5009447.png)
![2-iodo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5009450.png)
![4-acetyl-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5009455.png)